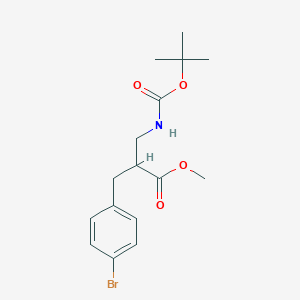

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate

Description

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS: 886366-46-7) is a synthetic amino acid derivative widely used in pharmaceutical research and drug development. Its molecular formula is C₁₆H₂₂BrNO₄, featuring a 4-bromobenzyl substituent, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester group. The compound is characterized as a white powder with ≥95% purity, stored at room temperature, and applied in intermediates for bioactive molecules .

Properties

IUPAC Name |

methyl 2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLNRZMFIHFUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661496 | |

| Record name | Methyl 2-[(4-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-46-7 | |

| Record name | Methyl 2-[(4-bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Ester: The carboxylic acid is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.

Reduction: The ester and Boc groups can be reduced under specific conditions.

Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiols.

Scientific Research Applications

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can participate in further reactions. The bromobenzyl group can undergo nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the benzyl group, functional groups (ester vs. carboxylic acid), and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Biological Activity

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate, with CAS number 886366-46-7, is a synthetic organic compound notable for its unique structural characteristics, including a bromobenzyl group and a tert-butoxycarbonyl (Boc) protected amino group. Its molecular formula is C16H22BrNO4, and it has a molecular weight of 372.25 g/mol. The compound is primarily utilized in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity.

The biological activity of Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate can be attributed to its structural features, particularly the bromobenzyl moiety and the Boc-protected amino group. The compound can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Upon deprotection of the Boc group under acidic conditions, the free amine can engage in various biological interactions, such as enzyme-substrate interactions and protein modifications .

Research Findings

- Enzyme Interaction Studies : Research has indicated that compounds similar to Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate are involved in enzyme inhibition mechanisms. For instance, studies have shown that derivatives of this compound can act as inhibitors for specific enzymes, which is crucial for drug development targeting metabolic pathways .

- Potential Therapeutic Applications : The compound has been explored for its role in synthesizing peptide-based therapeutics. Its structure allows for modifications that can enhance potency and selectivity towards biological targets, making it a candidate for further pharmacological studies .

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a particular enzyme by derivatives of Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate. The results demonstrated that the bromobenzyl group significantly enhances binding affinity compared to non-brominated analogs. This finding suggests that the compound could be developed into a potent inhibitor for therapeutic applications.

Case Study 2: Synthesis of Peptide Analogues

In another research effort, scientists synthesized peptide analogues using Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate as an intermediate. The resulting peptides exhibited enhanced biological activity against specific cancer cell lines, indicating the potential use of this compound in oncology research .

Comparative Analysis with Similar Compounds

The following table compares Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate with structurally similar compounds:

| Compound Name | Molecular Weight | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate | 372.25 g/mol | Bromobenzyl group, Boc protection | Enzyme inhibition, peptide synthesis |

| Methyl 2-(4-chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate | 372.25 g/mol | Chlorobenzyl group | Moderate enzyme inhibition |

| Methyl 2-(4-fluorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate | 372.25 g/mol | Fluorobenzyl group | Low enzyme inhibition |

Uniqueness and Reactivity

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate is distinguished by the presence of the bromine atom, which acts as an excellent leaving group during nucleophilic substitution reactions. This unique reactivity profile allows for greater versatility in synthetic applications compared to its chloro and fluoro counterparts .

Q & A

Q. How should researchers troubleshoot unexpected byproducts during Boc deprotection?

- Methodological Answer:

- Byproduct Identification: Use LC-MS to detect tert-butanol (a common byproduct of Boc cleavage) or ester hydrolysis products.

- Reaction Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) to track deprotection progress and adjust reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.